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molecular formula C8H4Cl2N2 B1340720 5,7-Dichloro-1,6-naphthyridine CAS No. 337958-60-8

5,7-Dichloro-1,6-naphthyridine

Cat. No. B1340720
M. Wt: 199.03 g/mol
InChI Key: HNRPBMNTCYRAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633319B2

Procedure details

Phosphorus oxychloride (3 vol) is charged to the reactor at 30±5° C. followed by 1,6-naphthyridin-5,7(6H,8H)-dione (1 eq), tetramethylammonium chloride (1.05 eq) and a rinse of phosphorus oxychloride (0.5 vol). The mixture is heated to 103.5±3.5° C. and stirred for a minimum of 36 h. The reaction is then cooled to 60±5° C. and sampled. On receipt of a successful sample, toluene (4 vol) is added and the mixture concentrated to 2-3 volumes by distillation under vacuum (NLT 650 mm of Hg) and temperature<60° C. Additional toluene (2 vol) is added and again the mixture distilled under vacuum to 2-3 vols. This toluene addition/distillation cycle is repeated once more then the mixture is cooled to 47.5±2.5° C. and treated with tetrahydrofuran (8 vol) and ethyl acetate (8 vol). The mixture is cooled to 30±5° C. and poured into 15% aq. sodium carbonate (15 vol) which has been pre-cooled to 5.0±5.0° C. Additional tetrahydrofuran (3 vol) is added along with ethyl acetate (3 vol) in order to rinse out the initial reaction vessel. Whilst still at 5±5° C. the mixture is slowly treated with further 15% aqueous sodium carbonate solution (5 vol) and stirred for 15-30 min. The temperature is increased to 22.5±2.5° C. and the pH adjusted to 7-8 by addition of either 15% aqueous sodium carbonate solution or dilute HCl. Ethyl acetate (5 vol) is added followed by celite. The mixture is stirred then filtered. The celite bed is washed with ethyl acetate (2×2 vol). The filtrate is distilled at <55° C. under vacuum (NLT 650 mm of Hg) down to 30±5 volumes. Water (2 vol) is added and the distilled again down to ˜30 vols. This water addition/distillation cycle is repeated until the tetrahydrofuran, toluene and ethyl acetate content are each NMT 3.0% by GC (% w/w). At that point, water (10 vol) is added and the mixture heated to 42.5±2.5° C. and stirred for 30-60 min. The product is isolated by filtration at 42.5±2.5° C. and washed with water (2×3 vol). The cake is sucked dry then offloaded and charged to a separate reactor. Water (20 vol) is added and the suspension heated to 42.5±2.5° C. and stirred for 30-60 min 42.5±2.5° C. The product is filtered and washed with water (2×3 vol), sucked dry then transferred to a vacuum oven and further dried at 52.5±2.5° C. under vacuum (NLT 650 mm of Hg) for 8±2 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[N:6]1[C:15]2[CH2:14][C:13](=O)[NH:12][C:11](=O)[C:10]=2[CH:9]=[CH:8][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[ClH:24]>[Cl-].C[N+](C)(C)C.C(OCC)(=O)C>[Cl:24][C:11]1[N:12]=[C:13]([Cl:3])[CH:14]=[C:15]2[C:10]=1[CH:9]=[CH:8][CH:7]=[N:6]2 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=2C(NC(CC12)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
103.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
stirred for a minimum of 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
a rinse of phosphorus oxychloride (0.5 vol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to 60±5° C.
ALIQUOT
Type
ALIQUOT
Details
sampled
ADDITION
Type
ADDITION
Details
On receipt of a successful sample, toluene (4 vol) is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to 2-3 volumes by distillation under vacuum (NLT 650 mm of Hg) and temperature<60° C
ADDITION
Type
ADDITION
Details
Additional toluene (2 vol) is added
DISTILLATION
Type
DISTILLATION
Details
again the mixture distilled under vacuum to 2-3 vols
DISTILLATION
Type
DISTILLATION
Details
This toluene addition/distillation cycle
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 47.5±2.5° C.
ADDITION
Type
ADDITION
Details
treated with tetrahydrofuran (8 vol) and ethyl acetate (8 vol)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 30±5° C.
ADDITION
Type
ADDITION
Details
poured into 15% aq. sodium carbonate (15 vol) which
TEMPERATURE
Type
TEMPERATURE
Details
has been pre-cooled to 5.0±5.0° C
ADDITION
Type
ADDITION
Details
Additional tetrahydrofuran (3 vol) is added along with ethyl acetate (3 vol) in order
WASH
Type
WASH
Details
to rinse out the initial
CUSTOM
Type
CUSTOM
Details
reaction vessel
STIRRING
Type
STIRRING
Details
stirred for 15-30 min
Duration
22.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased to 22.5±2.5° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The celite bed is washed with ethyl acetate (2×2 vol)
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled at <55° C. under vacuum (NLT 650 mm of Hg) down to 30±5 volumes
ADDITION
Type
ADDITION
Details
Water (2 vol) is added
DISTILLATION
Type
DISTILLATION
Details
the distilled again down to ˜30 vols
DISTILLATION
Type
DISTILLATION
Details
This water addition/distillation cycle
ADDITION
Type
ADDITION
Details
At that point, water (10 vol) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 42.5±2.5° C.
STIRRING
Type
STIRRING
Details
stirred for 30-60 min
Duration
45 (± 15) min
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration at 42.5±2.5° C.
WASH
Type
WASH
Details
washed with water (2×3 vol)
CUSTOM
Type
CUSTOM
Details
The cake is sucked dry
ADDITION
Type
ADDITION
Details
charged to a separate reactor
ADDITION
Type
ADDITION
Details
Water (20 vol) is added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated to 42.5±2.5° C.
STIRRING
Type
STIRRING
Details
stirred for 30-60 min 42.5±2.5° C
Duration
45 (± 15) min
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with water (2×3 vol)
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
further dried at 52.5±2.5° C. under vacuum (NLT 650 mm of Hg) for 8±2 h.
Duration
8 (± 2) h

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
ClC1=C2C=CC=NC2=CC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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